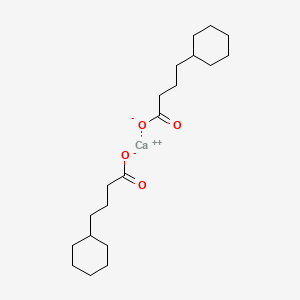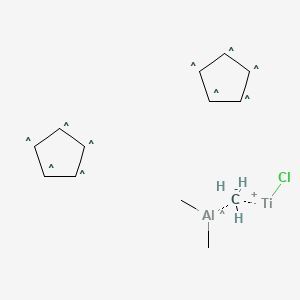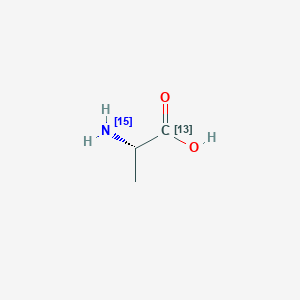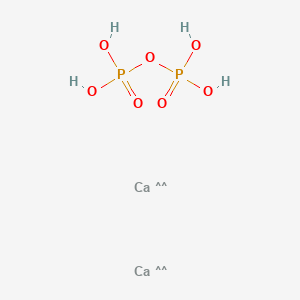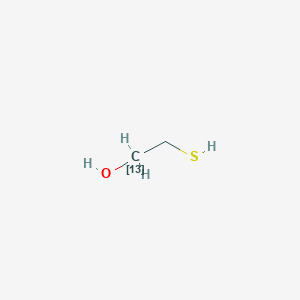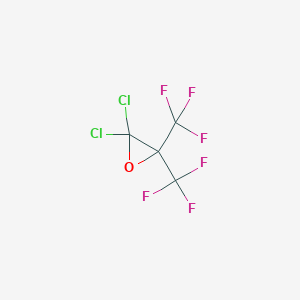
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is a chemical compound with the molecular formula C4Cl2F6O. It is known for its unique structure, which includes two chlorine atoms and three trifluoromethyl groups attached to an oxirane ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method includes the reaction of chlorotrifluoroethylene with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods. The production process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted oxiranes .
Applications De Recherche Scientifique
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or chemical substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane: Similar structure but with fluorine atoms instead of chlorine.
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane: Contains additional fluorinated groups, leading to different reactivity and applications.
Uniqueness
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is unique due to its combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C4Cl2F6O |
|---|---|
Poids moléculaire |
248.94 g/mol |
Nom IUPAC |
2,2-dichloro-3,3-bis(trifluoromethyl)oxirane |
InChI |
InChI=1S/C4Cl2F6O/c5-2(6)1(13-2,3(7,8)9)4(10,11)12 |
Clé InChI |
LKZLBDDCSREXTQ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(O1)(Cl)Cl)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


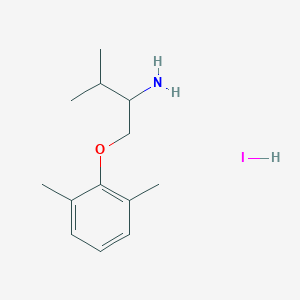
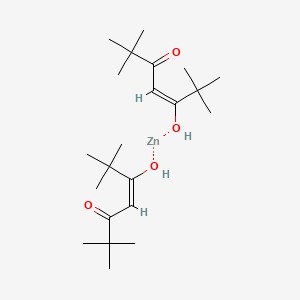

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
